molecular formula C14H12N4OS B1530511 N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine CAS No. 1379811-48-9

N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine

Cat. No. B1530511
M. Wt: 284.34 g/mol
InChI Key: VFIZKKOVKGMZBQ-UHFFFAOYSA-N
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Description

“N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine” is a guanidine derivative . It has a molecular formula of C14H12N4OS and a molecular weight of 284.34 .


Molecular Structure Analysis

The molecular structure of N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine consists of a benzothiazole ring attached to a guanidine group via a phenoxy linker . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

The predicted boiling point of N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine is 456.6±37.0 °C and its predicted density is 1.44±0.1 g/cm3 . Its pKa is predicted to be 9.19±0.30 .

Scientific Research Applications

Benzothiazole is a privileged bicyclic ring system with multiple applications . It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities . A large number of therapeutic agents are synthesized with the help of benzothiazole nucleus .

  • Anticancer Activity : Benzothiazole derivatives have been studied extensively and found to have diverse chemical reactivity and broad spectrum of biological activity . A work by Dr. Malcolm Stevens of the Cancer Research UK Group at Nottingham University showed the potential of benzothiazole (NSC 674495) and related compounds as anticancer agents .

  • Antimicrobial Activity : Benzothiazole compounds have been found to exhibit antimicrobial properties .

  • Antidiabetic Activity : N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in vivo antidiabetic activity in a noninsulin-dependent diabetes mellitus rat model .

  • Anticonvulsant Activity : Benzothiazole compounds have been found to exhibit anticonvulsant properties .

  • Anti-inflammatory Activity : Benzothiazole compounds have been found to exhibit anti-inflammatory properties .

  • Antiviral Activity : Benzothiazole compounds have been found to exhibit antiviral properties .

properties

IUPAC Name

2-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c15-13(16)18-14-17-11-7-6-10(8-12(11)20-14)19-9-4-2-1-3-5-9/h1-8H,(H4,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIZKKOVKGMZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(S3)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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